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Compound of Interest

Compound Name: Methyl benzofuran-5-carboxylate

Cat. No.: B179646

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of Methyl benzofuran-5-carboxylate
using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It includes
comprehensive experimental protocols, predicted spectral data, and an interpretation of the
expected results. This information is intended to support researchers in the identification,
characterization, and quality control of this compound in various research and development
settings.

Chemical Structure:

imgur.com

Compound Name: Methyl benzofuran-5-carboxylate

CAS Number: 108763-47-9[1]

Molecular Formula: C10HsOs3[1]

Molecular Weight: 176.17 g/mol [2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy is a powerful technigue for elucidating the molecular structure of Methyl
benzofuran-5-carboxylate by providing detailed information about the chemical environment
of its hydrogen (*H) and carbon (*3C) atoms.

Predicted *H NMR Spectral Data

The following table summarizes the predicted *H NMR chemical shifts (&), multiplicities, and
coupling constants (J) for Methyl benzofuran-5-carboxylate in a standard deuterated solvent
like CDCls, referenced to TMS at 0.00 ppm.

Protons Pr(?dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (3, Hz)

H-2 ~7.7 d 29

H-3 ~6.8 d ~2.2

H-4 ~8.2 d ~1.8

H-6 ~7.9 dd ~8.7, 1.8

H-7 ~75 d 8.7

-OCHs ~3.9 s

Predicted **C NMR Spectral Data

The predicted 3C NMR chemical shifts for Methyl benzofuran-5-carboxylate are presented
below.
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Carbon Atom

Predicted Chemical Shift (8, ppm)

Cc=0 ~167
C-2 ~146
C-3 ~107
C-3a ~128
C-4 ~125
C-5 ~124
C-6 ~122
c-7 ~112
C-7a ~156
-OCHs ~52

Experimental Protocol: NMR Analysis

1. Sample Preparation:

matter.[4]

. 'H NMR Acquisition:

Instrument: 400 MHz NMR Spectrometer.[3]

Accurately weigh 5-10 mg of Methyl benzofuran-5-carboxylate.[3]
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).[3]
Ensure the sample is fully dissolved; vortex if necessary.

Filter the solution through a pipette with a cotton or glass wool plug to remove any particulate

Transfer the clear solution into a clean, dry 5 mm NMR tube.[4]

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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e Pulse Sequence: Standard single-pulse sequence.

e Spectral Width: -2 to 12 ppm.[3]

o Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.[3]
o Relaxation Delay: 1-2 seconds.[3]

o Temperature: 298 K.[3]

3. 3C NMR Acquisition:

e Instrument: 100 MHz (for 3C) NMR Spectrometer.

o Pulse Sequence: Proton-decoupled pulse sequence.

e Spectral Width: 0 to 200 ppm.[3]

e Number of Scans: 1024 or more scans may be necessary due to the low natural abundance
of 13C.[3]

o Relaxation Delay: 2-5 seconds.[3]

o Temperature: 298 K.[3]

4. Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID).
o Perform phase and baseline corrections.

» Reference the spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight of Methyl benzofuran-5-
carboxylate and to gain structural insights through its fragmentation pattern.

Predicted Mass Spectral Data
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T

he predicted key ions and their mass-to-charge ratios (m/z) for Methyl benzofuran-5-

carboxylate under electron ionization (El) are listed below.

miz Predicted lon Fragment Lost
176 [M]*

145 [M - OCHs]* ‘OCHs

117 [M - COOCHs]* .COOCHs

89 [C7Hs]* co

Experimental Protocol: GC-MS Analysis

1.

Sample Preparation:

Prepare a dilute solution (e.g., 1 mg/mL) of Methyl benzofuran-5-carboxylate in a volatile
organic solvent such as dichloromethane or ethyl acetate.[3]

. GC-MS Analysis:

Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an Electron lonization
(El) source.[3]

GC Column: A standard non-polar column (e.g., DB-5ms or equivalent).
Injection Volume: 1 pL.
Inlet Temperature: 250 °C.

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15
°C/min, and hold for 5 minutes.

Carrier Gas: Helium.
MS lon Source: Electron lonization (El) at 70 eV.

Mass Range: Scan from m/z 40 to 300.
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3. Data Analysis:

« |dentify the peak corresponding to Methyl benzofuran-5-carboxylate in the total ion
chromatogram (TIC).

» Analyze the mass spectrum of the identified peak to determine the molecular ion and
fragmentation pattern.

Visualizations
Analytical Workflow
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Mass Spectrometry Analysis

Sample Weighing Dissolution Data Processing

GC-MS Injection EI-MS Analysis

(1 mg) (1 mL DCM) & Interpretation

NMR Analysis

Sample Weighing Dissolution Filtration Transfer to H & 3C NMR Data Processing

(5-10 mg) (0.7 mL CDCI3) NMR Tube Acquisition & Interpretation

Methyl benzofuran-5-carboxylate
M]*
m/z = 176

[M - OCH3]*

m/z = 145 - *COOCHs

[M - COOCHs]*
m/z = 117
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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